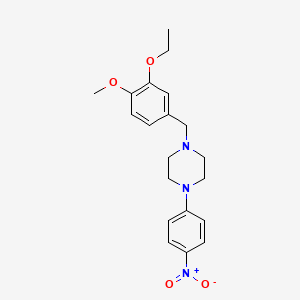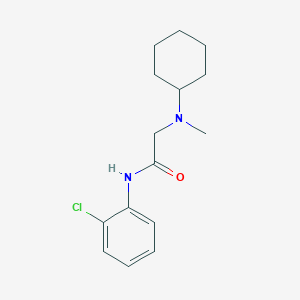![molecular formula C13H20ClNO2 B4986663 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol, also known as CP55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and are responsible for mediating the effects of cannabinoids such as THC. CP55940 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Wirkmechanismus
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol activates the cannabinoid receptors in the central nervous system, which are responsible for mediating the effects of cannabinoids. This activation leads to a variety of effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of appetite and metabolism.
Biochemical and Physiological Effects:
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of appetite and metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol for use in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of these receptors, which is important for studying their effects on various physiological processes. However, one limitation of 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol is its potential for toxicity, which must be carefully monitored in experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol and cannabinoids in general. Some possible areas of focus include the development of new drugs for the treatment of pain and inflammation, the investigation of the role of cannabinoids in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the study of the effects of cannabinoids on the immune system.
Synthesemethoden
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-chlorophenol with pentylamine to form the intermediate 5-(3-chlorophenoxy)pentylamine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol has been widely used in scientific research for its ability to activate the cannabinoid receptors. This has led to its use in a variety of applications, including the study of the mechanisms of action of cannabinoids, the development of new drugs for the treatment of various diseases, and the investigation of the potential therapeutic effects of cannabinoids.
Eigenschaften
IUPAC Name |
2-[5-(3-chlorophenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-12-5-4-6-13(11-12)17-10-3-1-2-7-15-8-9-16/h4-6,11,15-16H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIUBNVTKVGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Chlorophenoxy)pentylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)


![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)
![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)


![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)
